H-Tyr-Ile-Gly-Ser-Arg-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

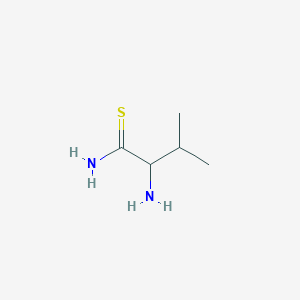

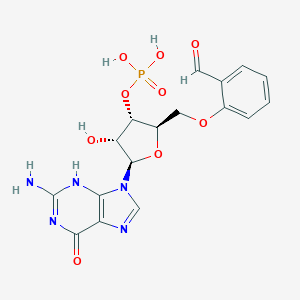

H-Tyr-Ile-Gly-Ser-Arg-NH2 is a hexapeptide that plays a crucial role in cell adhesion and receptor binding. This compound is an essential fragment of laminin, a protein found in the extracellular matrix. Laminin is responsible for various biological activities, including cell adhesion, migration, differentiation, and growth. This compound promotes the adhesion activity of various epithelial cells .

Aplicaciones Científicas De Investigación

H-Tyr-Ile-Gly-Ser-Arg-NH2 has a wide range of scientific research applications, including:

Chemistry: It is used as a model peptide for studying peptide synthesis and peptide bond formation.

Biology: The compound is crucial in cell adhesion studies, as it promotes the adhesion of various epithelial cells.

Medicine: this compound is used in research related to wound healing and tissue regeneration due to its role in cell adhesion and migration.

Industry: The peptide is utilized in the development of biomaterials and tissue engineering scaffolds to enhance cell attachment and proliferation

Mecanismo De Acción

Target of Action

H-Tyr-Ile-Gly-Ser-Arg-NH2 is a hexapeptide that is an essential fragment of laminin . Laminin is a protein found in the extracellular matrix, the sheets of protein that form the substrate of all internal organs also called the basement membrane. It has several biological functions including cell adhesion, differentiation, migration, signaling, neurite outgrowth and metastasis .

Mode of Action

The hexapeptide this compound interacts with its targets by promoting efficient cell adhesion and receptor binding . It competes with laminin for the cell surface receptor . This interaction results in changes at the cellular level, particularly in the adhesion activities of various epithelial cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell adhesion pathway. By promoting cell adhesion, this hexapeptide plays a crucial role in the maintenance of tissue structure and function . The downstream effects of this pathway include cell differentiation, migration, and signaling .

Result of Action

The primary result of the action of this compound is the promotion of efficient cell adhesion and receptor binding . This leads to enhanced cell adhesion activities in various epithelial cells . It also inhibits the increased expression of endothelial nitric-oxide synthase in primary porcine aortic endothelial cells .

Análisis Bioquímico

Biochemical Properties

H-Tyr-Ile-Gly-Ser-Arg-NH2 interacts with various enzymes, proteins, and other biomolecules. It is derived from the laminin B1 chain and has been shown to decrease tumor growth and metastasis . The peptide sequence is involved in cell-attachment activity, cell-spreading, and chemotaxis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the increased expression of endothelial nitric-oxide synthase in primary porcine aortic endothelial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a cell determinant toward L-929 and A431 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown that multimeric forms of the peptide strongly enhance the activity of this compound in inhibiting tumor growth and metastasis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-Ile-Gly-Ser-Arg-NH2 can be achieved through liquid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain. The process typically starts with the coupling of Tyr-IIe-Gly-NHNH2 with NH2-Ser(Bzl)-Arg(Tos)-OMe using the azide procedure. The product is then deblocked by saponification with trifluoromethanesulfonic acid to obtain this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to achieve high yields and purity. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure its quality and consistency .

Análisis De Reacciones Químicas

Types of Reactions: H-Tyr-Ile-Gly-Ser-Arg-NH2 primarily undergoes reactions related to its peptide nature. These include:

Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

Oxidation: The tyrosine residue in this compound can undergo oxidation to form dityrosine or other oxidative products.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the tyrosine residue.

Major Products Formed:

Hydrolysis Products: The major products of hydrolysis are the individual amino acids: tyrosine, isoleucine, glycine, serine, and arginine.

Oxidation Products: Oxidation of the tyrosine residue can lead to the formation of dityrosine or other oxidative derivatives.

Comparación Con Compuestos Similares

H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with analgesic properties.

H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2: Another derivative of dermorphine with opioid receptor activity.

Comparison: H-Tyr-Ile-Gly-Ser-Arg-NH2 is unique in its role in cell adhesion and receptor binding, whereas the similar compounds mentioned above are primarily involved in analgesic and opioid receptor activities.

Propiedades

IUPAC Name |

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZPPZGCZLLMBC-LJZWMIMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N9O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

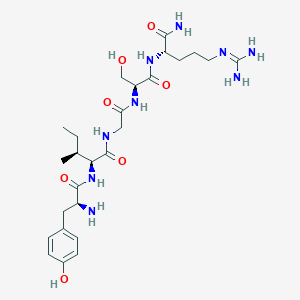

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl](/img/structure/B25520.png)

![[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate](/img/structure/B25530.png)

![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)

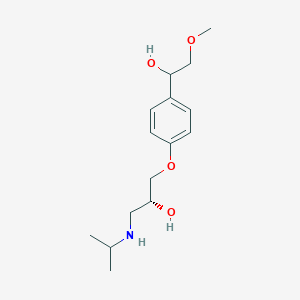

![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)

![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)

![N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B25542.png)